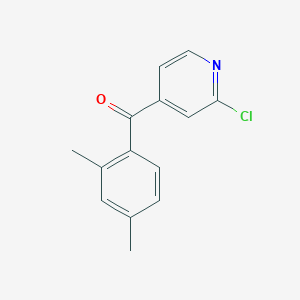

(2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone is a chemical entity that has not been directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as chlorinated aromatic rings and methanone groups, which are common in various synthetic organic compounds. These related compounds are often synthesized for their potential applications in pharmaceuticals, such as anti-tuberculosis drugs, or for their interesting chemical and physical properties .

Synthesis Analysis

The synthesis of related compounds involves various organic reactions, including condensation and heterocyclization. For instance, the synthesis of a side product in benzothiazinone synthesis is reported, which is a class of new anti-tuberculosis drug candidates . Another study describes the condensation of different phenyl ethanones with N,N-dimethylformamide dimethyl acetal to produce heterocycles like isoflavones, isoxazoles, pyrazoles, and substituted aminopyrimidines . These methods could potentially be adapted for the synthesis of (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone has been characterized using X-ray diffraction (XRD) studies. For example, a compound with a chloropyridinyl methoxy group and a methylphenyl methanone moiety was confirmed to crystallize in the monoclinic space group with specific cell parameters . Such detailed structural analysis is crucial for understanding the molecular geometry and potential intermolecular interactions, such as hydrogen bonding, which can affect the compound's properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. The enamino ketone derived from chlorophenyl and dihydroxyphenyl ethanone was shown to react with different binucleophiles to yield a variety of heterocyclic compounds . These reactions demonstrate the versatility of the methanone group in facilitating the formation of diverse chemical structures, which could be relevant for the chemical reactions of (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone have been investigated using spectroscopic techniques and quantum chemical calculations. For instance, a piperidine derivative compound was studied using FT-IR, Raman, NMR spectroscopy, and molecular orbital calculations to determine its thermal properties and reactive sites . These analyses provide insights into the stability, reactivity, and potential applications of such compounds, which could be extrapolated to (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone.

Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structure Analysis

- Structural Characterization : A derivative, characterized by X-ray diffraction, crystallizes in a specific space group, exhibiting intermolecular hydrogen bonding, suggesting potential in material science for its unique structural properties (Lakshminarayana et al., 2009).

Biocatalysis in Drug Synthesis

- Chiral Intermediate Production : The compound serves as a precursor in the biocatalytic synthesis of chiral intermediates for drugs like Betahistine, indicating its role in pharmaceutical manufacturing (Ni, Zhou, & Sun, 2012).

Molecular Docking and Hirshfeld Surface Analysis

- Drug Design and Analysis : Studies involving molecular docking and Hirshfeld surface analysis of derivatives highlight their potential in drug design, especially targeting specific proteins in cancer therapy (Lakshminarayana et al., 2018).

Synthesis and Characterization of Stable Radicals

- Material Science Applications : The synthesis and characterization of oligothiophenes bearing stable radicals for electronic materials show the compound's utility in developing new materials with specific electronic properties (Chahma, Riopel, & Arteca, 2021).

Spectroscopic and Theoretical Studies

- Molecular Properties Investigation : Spectroscopic and quantum chemical calculations provide insights into the molecular properties of derivatives, relevant for understanding reactivity and stability in chemical processes (Arasu et al., 2019).

Antimicrobial and Anticancer Activities

- Biomedical Research : Novel derivatives have been evaluated for antimicrobial and anticancer activities, suggesting the compound's derivatives could be promising candidates for drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2-chloropyridin-4-yl)-(2,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-9-3-4-12(10(2)7-9)14(17)11-5-6-16-13(15)8-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXKPFDJTKXYEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC(=NC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1H-indol-3-yl)ethyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2519144.png)

![Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2519146.png)

![(4Z)-5-methyl-2-phenyl-4-({[2-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2519147.png)

![1-[[[1-(6-Methyl-2-pyridinyl)-4-imidazolyl]-oxomethyl]amino]-3-phenylthiourea](/img/structure/B2519148.png)

![N-[cyano(2-methylphenyl)methyl]-2,5-dimethoxybenzamide](/img/structure/B2519149.png)

![1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine](/img/structure/B2519153.png)

![11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2519155.png)

![1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2519158.png)